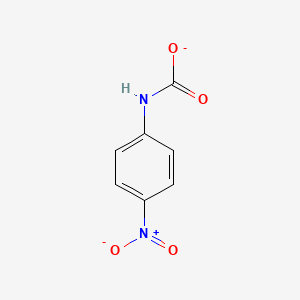

N-(4-nitrophenyl)carbamate

Descripción

N-(4-Nitrophenyl)carbamate is a carbamate derivative characterized by a carbamate group (-O-C(O)-NH-) attached to a 4-nitrophenyl moiety. This structure confers unique chemical and physical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals. The nitro group at the para position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carbamate group serves as a versatile building block for prodrugs and polymers .

Key derivatives include methyl (4-nitrophenyl)carbamate (CAS: 1943-87-9, C₈H₈N₂O₄) and tert-butyl N-(4-nitrophenyl)carbamate (CAS: N/A, C₁₁H₁₄N₂O₄), both synthesized via reactions of 4-nitroaniline with phosgene equivalents or activated carbonates . These compounds exhibit distinct spectral profiles, such as tert-butyl N-(4-nitrophenyl)carbamate’s ¹H NMR signals at δ 7.15 (d, 2H) and 1.48 (s, 9H) .

Propiedades

Fórmula molecular |

C7H5N2O4- |

|---|---|

Peso molecular |

181.13 g/mol |

Nombre IUPAC |

N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)8-5-1-3-6(4-2-5)9(12)13/h1-4,8H,(H,10,11)/p-1 |

Clave InChI |

JAHSERRBNYOSLP-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC=C1NC(=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Physicochemical Properties

- Reactivity : The nitro group activates the carbamate toward nucleophilic attack. For example, methyl (4-nitrophenyl)carbamate undergoes transesterification with resveratrol to form prodrugs .

- Thermal Stability : Methyl derivatives (m.p. 112–113°C) are less stable than tert-butyl analogs (m.p. ~130°C), likely due to steric protection of the carbamate .

- Crystallography : Crystal structures (e.g., CCDC 1436927) reveal planar carbamate groups and intermolecular hydrogen bonding (C–H⋯O), influencing solubility and melting points .

Key Research Findings

- Synthetic Efficiency : Transesterification of 4-nitrophenyl carbamates with resveratrol achieves 75–88% yields, outperforming traditional isocyanate routes (<50% for trisubstituted derivatives) .

- Structural Insights : DFT calculations (B3LYP/6-311++G**) on N-(4-nitrophenyl)maleimide analogs show dihedral angles of 129.6° between aromatic rings, impacting electronic spectra .

- Environmental Impact : Carbamate residues like (4-nitrophenyl) N-(4-chlorophenyl)carbamate persist in crops, raising concerns about food safety .

Data Tables

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Toxicity Class |

|---|---|---|---|---|

| Methyl (4-nitrophenyl)carbamate | 196.16 | 112–113 | Insoluble | Acute Tox 4 |

| 4-Nitrophenyl (2-chloroethyl)carbamate | 242.63 | N/A | Low | N/A |

| tert-Butyl N-(4-nitrophenyl)carbamate | 254.24 | ~130 | Insoluble | Not classified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.